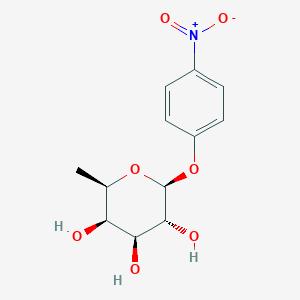

4-硝基苯基β-D-岩藻糖苷

描述

Synthesis Analysis

- The synthesis of derivatives like phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-d-glucopyranoside and p-nitrophenyl 2-acetamido-2-deoxy-6-O-α-l-fucopyranosyl-β-d-glucopyranoside has been explored using glycosyl bromide catalyzed by bromide ion (Rana, Barlow, & Matta, 1982).

- Another study describes a facile approach to synthesize nitrophenyl oligosaccharides containing O-alpha-L-fucopyranosyl units at their nonreducing end (Jain, Piskorz, & Matta, 1992).

Molecular Structure Analysis

- The molecular structure of various related compounds, established through NMR spectroscopy, provides insights into the structural aspects of these derivatives (Rana, Barlow, & Matta, 1982).

Chemical Reactions and Properties

- The reaction involving 2,3,4-tri-O-acetyl-α-l-fucopyranosyl bromide and p-nitrophenyl 3,4-O-isopropylidene-β-d-fucopyranoside in the presence of mercuric cyanide in acetonitrile has been studied for understanding the chemical reactions of related compounds (Matta, Rana, Piskorz, & Barlow, 1983).

Physical Properties Analysis

- The synthesis and physical properties of compounds like 4-nitrophenyl β-d-fucofuranoside have been reported, providing insight into the physical characteristics of related molecules (Chiocconi, Marino, & Lederkremer, 1999).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, can be inferred from the synthesis and reaction mechanisms of similar compounds, such as the reaction of glycosyl halide with sodium p-nitrophenoxide in N, N-dimethylformamide (Rana, Barlow, & Matta, 1982).

科学研究应用

反岩藻糖基化反应:一项研究表明,具有β-D-岩藻糖苷酶活性的来自嗜硫杆菌属的β-D-半乳糖苷酶,可以使用 4-硝基苯基β-D-岩藻糖苷作为底物。该酶显示出催化反岩藻糖基化反应,将岩藻糖基部分转移到各种对硝基苯基糖苷和醇中,使其成为酶促合成β-D-岩藻糖基化分子的有前途的工具 (Benešová 等人,2010).

靶向药物递送系统中的药物载体:另一项研究重点关注使用 4-硝基苯基α-L-岩藻糖苷和 D-甘露糖吡喃糖合成支链环糊精。研究发现,这些化合物的衍生物在 HCT116 细胞中具有促进生长和降低毒性的作用,表明它们在靶向药物递送系统中用作药物载体的潜力 (Kimura 等人,2013).

硝基苯基寡糖的合成:进行了一项关于合成各种硝基苯基寡糖的研究,包括含有 4-硝基苯基 O-α-L-岩藻糖基吡喃糖基单元的寡糖。这项研究对于了解这些寡糖的结构性质至关重要,这在生化和制药领域具有影响 (Jain 等人,1992).

镧系金属离子螯合:在一项研究中,合成了邻硝基苯基 β-D-半乳糖吡喃糖苷和 -岩藻糖苷的类似物,包括 3-羟基-2-硝基苯基 β-D-岩藻糖苷,并显示出螯合镧系金属离子的能力。这项研究为在涉及金属离子的生化应用中使用此类化合物提供了见解 (Rackwitz & Shahrokh, 1981).

监测碳水化合物酶反应:开发了一种监测碳水化合物酶系统的方法,包括 4-硝基苯基 β-D-岩藻糖苷的水解反应,该方法使用体外微透析采样,然后进行 HPLC 分离和 UV 吸光度检测。这种方法在研究碳水化合物酶促过程中具有广泛的应用 (Modi & LaCourse, 2006).

作用机制

Target of Action

The primary target of 4-Nitrophenyl beta-D-Fucopyranoside is the enzyme β-D-Fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interactions, and the development of cancer .

Mode of Action

4-Nitrophenyl beta-D-Fucopyranoside acts as a substrate for β-D-Fucosidase . The enzyme cleaves the glycosidic bond in the compound, leading to the release of fucose and 4-nitrophenol .

Biochemical Pathways

The cleavage of 4-Nitrophenyl beta-D-Fucopyranoside by β-D-Fucosidase is part of the broader fucose metabolism pathway . The released fucose can be further metabolized or incorporated into glycoconjugates, while 4-nitrophenol is typically excreted .

Pharmacokinetics

Its metabolism primarily involves enzymatic cleavage by β-D-Fucosidase .

Result of Action

The cleavage of 4-Nitrophenyl beta-D-Fucopyranoside by β-D-Fucosidase results in the release of fucose and 4-nitrophenol . The latter is a yellow compound, which allows the reaction to be easily monitored . This property makes 4-Nitrophenyl beta-D-Fucopyranoside useful as a chromogenic substrate in biochemical assays .

Action Environment

The action of 4-Nitrophenyl beta-D-Fucopyranoside is influenced by factors such as pH, temperature, and the presence of other substances that can interact with β-D-Fucosidase . Optimal conditions for β-D-Fucosidase activity will enhance the cleavage of 4-Nitrophenyl beta-D-Fucopyranoside .

安全和危害

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370002 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226-39-7 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

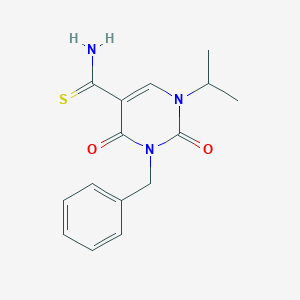

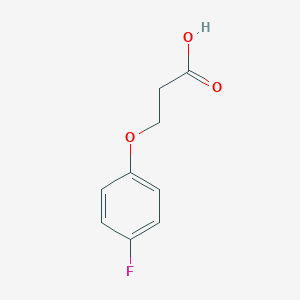

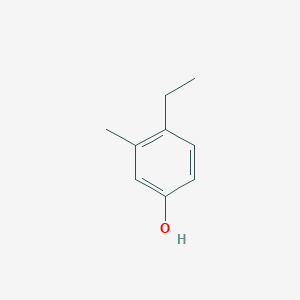

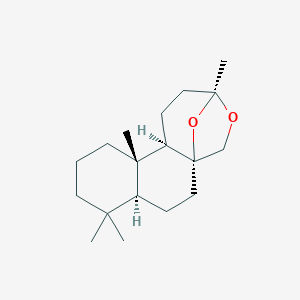

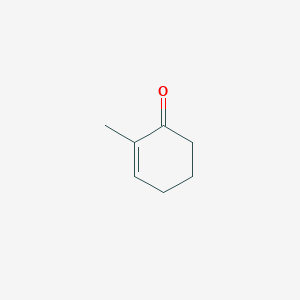

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

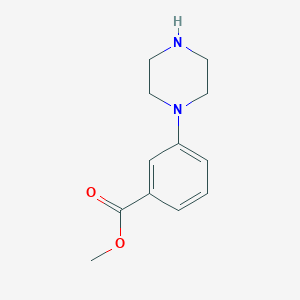

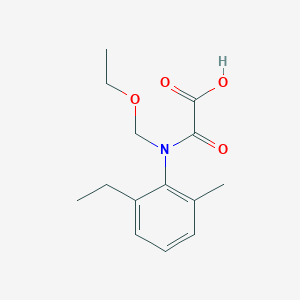

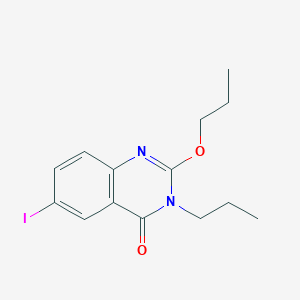

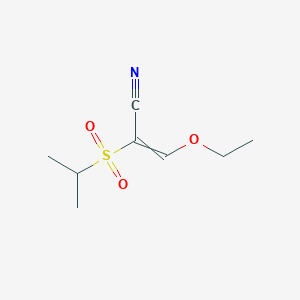

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。